3-Amino-4-phenylbutan-2-ol
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Overview
Description
3-Amino-4-phenylbutan-2-ol is an organic compound that belongs to the class of amphetamines and derivatives. It is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a butane backbone. The compound’s molecular formula is C10H15NO, and it has a molecular weight of 165.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-phenylbutan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the catalytic hydrogenation of the corresponding nitrile or oxime derivative .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure hydrogenation reactors and metal catalysts such as palladium or platinum. The reaction conditions typically include elevated temperatures and pressures to ensure efficient conversion of the starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-Amino-4-phenylbutan-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals
Mechanism of Action
The mechanism of action of 3-Amino-4-phenylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism of action depends on the specific context and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-phenylbutan-2-ol
- 3-Amino-1-chloro-4-phenylbutan-2-ol
- 4-Phenyl-2-butanol
Comparison
3-Amino-4-phenylbutan-2-ol is unique due to its specific structural features, such as the presence of both an amino group and a hydroxyl group on the butane backbone. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the specific arrangement of its functional groups .
Properties
CAS No. |
91251-46-6 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-amino-4-phenylbutan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-6,8,10,12H,7,11H2,1H3 |
InChI Key |
SMZUMFSKQVVOOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC1=CC=CC=C1)N)O |
Origin of Product |
United States |
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